molecular formula C4H4N2O3S B15052633 2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

Katalognummer: B15052633
Molekulargewicht: 160.15 g/mol
InChI-Schlüssel: ZXWOWIXKGGDVOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of thiourea with chloroacetic acid in an ethanol solution. This reaction typically occurs in a 1:1 molar ratio and under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches have been employed to improve selectivity, product yield, and pharmacokinetic activity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its ability to participate in various chemical reactions and its diverse pharmacological properties make it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C4H4N2O3S

Molekulargewicht

160.15 g/mol

IUPAC-Name

2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

InChI

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7)

InChI-Schlüssel

ZXWOWIXKGGDVOS-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=O)NC(=N)S1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.